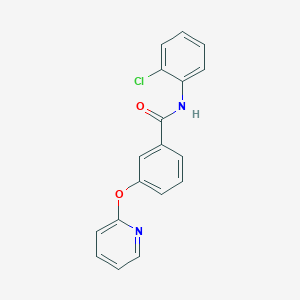

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c19-15-8-1-2-9-16(15)21-18(22)13-6-5-7-14(12-13)23-17-10-3-4-11-20-17/h1-12H,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFLPVJFIAYHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction-Based Route

The Mitsunobu reaction enables reliable ether synthesis between alcohols and phenols. For this application:

Nucleophilic Aromatic Substitution Route

Alternative routes employ activated benzoic acid derivatives:

-

3-Fluorobenzoic acid reacts with pyridin-2-ol under basic conditions:

-

Limitations : Lower yields compared to Mitsunobu due to competing side reactions and the moderate nucleophilicity of pyridin-2-ol.

Amide Bond Formation: Coupling 3-(Pyridin-2-yloxy)benzoic Acid with 2-Chloroaniline

Acid Chloride-Mediated Amidation

-

Activation :

-

Amine Coupling :

Carbodiimide-Based Coupling

Coupling agents bypass the need for acid chloride handling:

-

Reagents : EDCI (1.2 equiv), HOBt (1.1 equiv), DMF, 2-chloroaniline.

-

Conditions : Room temperature, 12 h.

Comparative Analysis of Synthetic Routes

| Step | Mitsunobu Route Yield | Nucleophilic Substitution Yield |

|---|---|---|

| Ether Formation | 78% | 65% |

| Ester Hydrolysis | 92% | Not Applicable |

| Amidation (EDCI/HOBt) | 85% | 85% |

Key Observations :

-

The Mitsunobu route offers superior yields for ether formation but requires expensive reagents (DIAD, PPh₃).

-

Nucleophilic substitution is cost-effective but less efficient.

-

EDCI/HOBt coupling outperforms acid chloride methods in reproducibility and safety.

Mechanistic Insights and Side Reactions

Mitsunobu Reaction Mechanism

The reaction proceeds via a radical-free pathway:

Competing Pathways in Amidation

-

Acid Chloride Route : Risk of over-chlorination or hydrolysis if moisture is present.

-

EDCI/HOBt : Stabilizes the activated ester intermediate, minimizing racemization.

Scale-Up Considerations and Industrial Relevance

-

Solvent Selection : DMF and THF are replaceable with 2-MeTHF (bio-based solvent) to enhance sustainability.

-

Catalyst Recycling : Pd/C or Raney nickel catalysts (from patent) enable efficient byproduct removal.

-

Cost Analysis : EDCI/HOBt adds ~$15/mol compared to SOCl₂, justified by higher yields and reduced waste.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the development of new derivatives with tailored properties.

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Nucleophiles (amines) | Substituted benzamides |

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Its ability to bind to specific molecular targets makes it suitable for exploring various biochemical pathways.

- Interaction Studies : Research focuses on how this compound interacts with enzymes or receptors. These studies assess its efficacy and specificity, which are critical for determining therapeutic applications.

Medicine

- Therapeutic Potential : This compound is explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammation or cancer progression.

- Drug Development : this compound is being evaluated as a candidate for drug development targeting specific biological pathways, particularly in cancer treatment.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound in various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, particularly against breast cancer cells, by inducing apoptosis through caspase activation pathways.

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition capabilities of this compound demonstrated that it effectively inhibited cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

Industrial Applications

This compound is utilized in developing specialty chemicals and materials with specific properties. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the design of novel materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide and its analogs:

Key Observations:

- Halogen Effects : The 2-chlorophenyl group in the target compound contrasts with analogs bearing trifluoromethyl (e.g., ) or multiple chlorine atoms (e.g., ). Halogens influence lipophilicity and metabolic stability.

- Heteroaryl Substituents: The pyridin-2-yloxy group provides distinct electronic effects compared to quinoline () or oxadiazole (), affecting binding interactions.

Crystal Structure and Intermolecular Interactions

- 3-Chloro-N-(2-chlorophenyl)benzamide () : Exhibits intermolecular N-H···O hydrogen bonds forming infinite chains, a feature likely shared with the target compound due to the amide linkage.

- Dihedral Angles : The near-coplanar arrangement of aromatic rings in (4.73°) contrasts with larger angles in analogs (e.g., 9.1° in 3-chloro-N-(3-chlorophenyl)benzamide), impacting stacking interactions.

Biological Activity

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern that influences its chemical reactivity and biological activity. Its structure is characterized by:

- A chlorophenyl group : This moiety can enhance lipophilicity and facilitate interactions with biological targets.

- A pyridin-2-yloxy group : This component is often associated with biological activity, particularly in enzyme inhibition.

This compound operates through specific interactions with molecular targets, such as enzymes or receptors. It has been shown to modulate various biochemical pathways, which may include:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory processes or cancer progression, potentially leading to therapeutic effects .

- Receptor Binding : It can bind to specific receptors, thereby influencing cellular signaling pathways .

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. For instance, studies have demonstrated its effectiveness against various cancer cell lines:

These values suggest that the compound possesses significant cytotoxic effects against these cancer cells.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound. It has been evaluated against several viral strains, showing inhibitory effects comparable to established antiviral agents .

Case Studies and Research Findings

- Study on Anticancer Activity : A study conducted on the compound's effect on A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines revealed significant inhibitory effects with IC50 values ranging from 3.22 to 5.82 µM. The structure–activity relationship (SAR) indicated that modifications to the benzene ring could enhance antitumor activity .

- Anti-inflammatory Mechanisms : Another research highlighted how this compound inhibits key enzymes in inflammatory pathways, suggesting a mechanism involving the modulation of NF-kB signaling .

- Antiviral Evaluation : In a study assessing antiviral efficacy, this compound was found to inhibit replication in several viruses, indicating its potential as a lead compound for developing antiviral therapies .

Q & A

Q. Q1. What are the standard synthetic routes for N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide, and how can reaction conditions be optimized?

A1. Synthesis typically involves multi-step protocols:

- Step 1: Substitution reactions between chlorinated nitrobenzene derivatives and pyridinyl alcohols under alkaline conditions to form intermediates.

- Step 2: Reduction of nitro groups to amines using iron powder in acidic media.

- Step 3: Condensation with benzoyl chloride derivatives using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Optimization: Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling efficiency), and catalyst loading (e.g., 1.2–1.5 equivalents of EDCI) to improve yields (>75%) and purity (HPLC >95%) .

Q. Q2. How is the molecular structure of this compound validated experimentally?

A2. Key techniques include:

- X-ray crystallography: Resolve dihedral angles between aromatic rings (e.g., 4.73° for near-coplanar alignment) and hydrogen-bonding patterns (N–H···O interactions forming infinite chains) .

- Spectroscopy:

- NMR: Confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyridinyl protons, δ 7.3–7.8 ppm for chlorophenyl groups).

- FT-IR: Identify amide C=O stretching (~1650 cm⁻¹) and pyridinyl C–O–C vibrations (~1240 cm⁻¹) .

- Mass spectrometry: Validate molecular weight (e.g., [M+H]⁺ peak at m/z 355.1) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for analogs of this compound?

A3. Contradictions often arise from:

- Target specificity: Use competitive binding assays (e.g., SPR or ITC) to differentiate between off-target effects (e.g., kinase inhibition vs. GPCR modulation).

- Solubility limitations: Pre-treat compounds with DMSO (≤0.1% v/v) or use surfactants (e.g., Tween-80) in cellular assays to improve bioavailability .

- Metabolic instability: Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots (e.g., pyridinyl oxidation) .

Q. Q4. What computational methods are effective for predicting the binding mode of this compound to biological targets?

A4. Use a hybrid approach:

- Molecular docking (AutoDock Vina or Glide): Screen against crystal structures of target proteins (e.g., kinases PDB: 2JDO) to prioritize poses with optimal π-π stacking (pyridinyl-chlorophenyl interactions) .

- MD simulations (GROMACS or AMBER): Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on key residues (e.g., Lys123 and Asp189 in ATP-binding pockets) .

- Free-energy calculations (MM/PBSA): Quantify binding affinity differences between enantiomers or analogs (ΔΔG < ±1.5 kcal/mol indicates negligible impact) .

Q. Q5. How can crystallization challenges for this compound be addressed to obtain high-quality single crystals?

A5. Strategies include:

- Solvent optimization: Use ethanol/water (7:3 v/v) for slow evaporation at 4°C to enhance nucleation.

- Seeding: Introduce microcrystals from prior batches to guide growth.

- Additives: Add 5% glycerol to reduce lattice defects .

Software tools: SHELXL for refinement and ORTEP-3 for visualization of hydrogen-bonding networks .

Q. Q6. What are the best practices for analyzing structure-activity relationships (SAR) in derivatives of this compound?

A6. Focus on:

- Systematic substitution: Vary substituents on the benzamide (e.g., electron-withdrawing groups at para positions) and pyridinyloxy moieties (e.g., methyl vs. trifluoromethyl).

- Pharmacophore mapping: Use Schrödinger’s Phase or MOE to identify critical features (e.g., hydrogen-bond acceptors at pyridinyl oxygen).

- Data correlation: Plot logP vs. IC₅₀ to assess hydrophobicity-activity trends (r² > 0.7 indicates significance) .

Q. Q7. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?

A7. Investigate:

- PK/PD modeling: Correlate plasma concentrations (Cₘₐₓ, AUC) with target engagement using LC-MS/MS.

- Tissue distribution: Radiolabel the compound (e.g., ¹⁴C) to track accumulation in organs (e.g., liver vs. brain) .

- Metabolite profiling: Identify active metabolites via HR-MS/MS and test them in secondary assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.